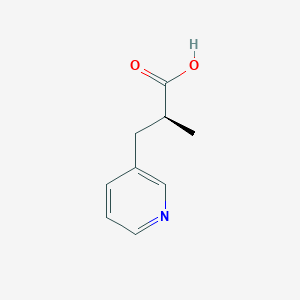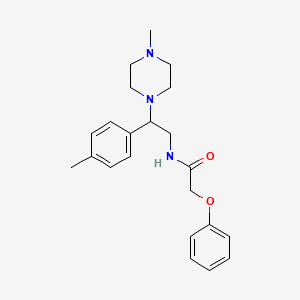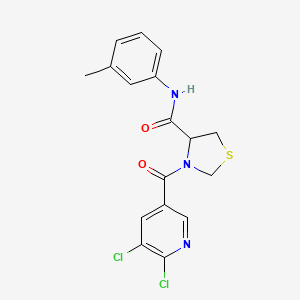
(2S)-2-Methyl-3-pyridin-3-ylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. For example, the compound you mentioned likely contains a carboxylic acid group (-COOH) and a pyridine ring, given its name .
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to construct it. This often involves multiple steps, each with its own reactants, conditions, and catalysts .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The type of reactions will depend on the functional groups present in the molecule .Physical and Chemical Properties Analysis
Physical properties include melting point, boiling point, solubility, and density. Chemical properties refer to the compound’s reactivity with other substances .Applications De Recherche Scientifique
Synthesis and Coordination Chemistry
Derivatives related to (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid have been studied for their coordination chemistry, showing their potential as versatile ligands. These derivatives, including 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, are known for their ability to form luminescent lanthanide compounds useful in biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Crystal Structure Investigation
The crystal structure of pyridine‐2‐(3′‐mercaptopropanoic acid)‐N ‐oxide, a compound closely related to this compound, has been investigated. This study revealed how the introduction of an additional methylene group influences molecular alignment and crystal packing, highlighting the importance of such modifications in designing compounds with desirable physical properties (Ramasubramanian et al., 2007).
Medicinal Chemistry
In the field of medicinal chemistry, this compound derivatives have been identified as potent and selective antagonists of the αvβ3 receptor, showing promise for the treatment of osteoporosis. These compounds demonstrated excellent in vitro profiles and significant efficacy in in vivo models, highlighting their potential for clinical development (Coleman et al., 2004).
Polymer Chemistry
The use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids showcases the relevance of this compound derivatives in polymer chemistry. This approach enables selective removal of the protecting group, either chemically under alkaline conditions or thermally, facilitating the synthesis of polymers with diverse functionalities (Elladiou & Patrickios, 2012).
Mécanisme D'action
Mode of Action
Due to the lack of specific information about the compound’s targets, the exact mode of action of SCHEMBL15947894 is also unclear. Given its structural similarity to other pyridine derivatives, it may interact with various enzymes or receptors in the body, leading to changes in cellular function .
Biochemical Pathways
Pyridine derivatives have been found to be involved in a wide range of biological activities, including acting as inhibitors of receptor tyrosine kinase
Pharmacokinetics
Pharmacokinetics is the study of how an organism affects a drug, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion . Understanding these properties is crucial for predicting the drug’s onset, duration, and intensity of effect .
Result of Action
The molecular and cellular effects of SCHEMBL15947894’s action are currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other pyridine derivatives, it may have potential therapeutic effects, such as anti-tubercular and anti-oxidant properties .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-methyl-3-pyridin-3-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3,(H,11,12)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRWATJWDHWPJW-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(5-fluoro-1-benzofuran-2-yl)ethyl]but-2-ynamide](/img/structure/B2957870.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2957871.png)
![3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2957872.png)
![[3-(Difluoromethyl)oxetan-3-yl]methanol](/img/structure/B2957873.png)
![Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide](/img/structure/B2957874.png)
![3-[2-[2-[2-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[(3S,8R,10S,13S,14S,17S)-17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-methylpropanamide](/img/structure/B2957876.png)

![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2957883.png)
![N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2957886.png)


![N-(diphenylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2957889.png)
![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2957890.png)

